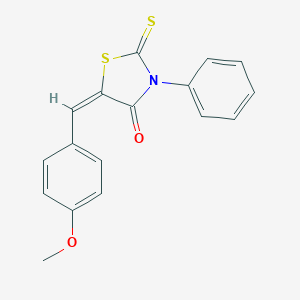
5-(4-Methoxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Methoxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one, commonly known as MPTT, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MPTT belongs to the class of thiazolidinones, which are known for their diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of MPTT is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. MPTT has been shown to inhibit the activity of COX-2, an enzyme that catalyzes the production of prostaglandins, which are involved in inflammation. MPTT has also been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. Furthermore, MPTT has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
MPTT has been found to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). MPTT has also been found to reduce the levels of lipid peroxidation, a process that damages cell membranes and leads to cell death. In addition, MPTT has been shown to reduce the levels of inflammatory markers, such as C-reactive protein (CRP) and interleukin-1β (IL-1β), and improve insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
MPTT has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high yield. MPTT is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, MPTT has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, MPTT has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not fully understood.
Orientations Futures
There are several future directions for the study of MPTT. One area of research is the development of MPTT derivatives with improved solubility and bioavailability. Another area of research is the investigation of MPTT in human clinical trials to determine its safety and efficacy in treating various diseases, such as cancer and inflammation. Furthermore, the mechanism of action of MPTT needs to be further elucidated to identify potential targets for drug development. Finally, the use of MPTT in combination with other drugs or therapies should be explored to determine its potential synergistic effects.
Méthodes De Synthèse
MPTT can be synthesized through the reaction of 4-methoxybenzaldehyde and thiourea with 3-phenyl-2-thioxo-1,3-thiazolidin-4-one. The reaction proceeds through a condensation reaction, followed by cyclization and tautomerization. The yield of MPTT is high, and the compound can be easily purified through recrystallization.
Applications De Recherche Scientifique
MPTT has shown promising results in various scientific research applications. It has been studied for its anti-inflammatory, antitumor, and antimicrobial properties. MPTT has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activity of NF-κB, a transcription factor that regulates the expression of various genes involved in inflammation. In addition, MPTT has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. Furthermore, MPTT has exhibited antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propriétés
Formule moléculaire |
C17H13NO2S2 |
|---|---|
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
(5E)-5-[(4-methoxyphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H13NO2S2/c1-20-14-9-7-12(8-10-14)11-15-16(19)18(17(21)22-15)13-5-3-2-4-6-13/h2-11H,1H3/b15-11+ |
Clé InChI |
PLCADXKCEUVCGJ-RVDMUPIBSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC=CC=C3 |
SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3 |
SMILES canonique |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



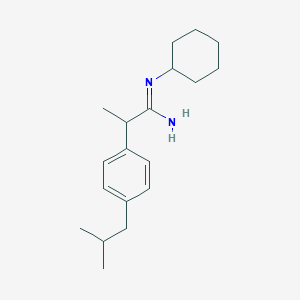
![2-(4-isobutylphenyl)-N-{4-[(4-{[2-(4-isobutylphenyl)propanoyl]amino}phenyl)sulfonyl]phenyl}propanamide](/img/structure/B273669.png)
![12-Hydroxynaphtho[2,3-h]quinolin-7-yl benzenesulfonate](/img/structure/B273671.png)
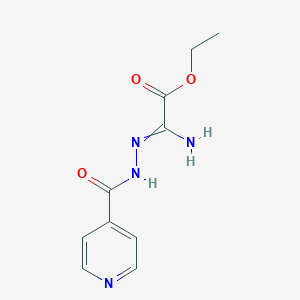
![4-[(2-Methyl-5-oxido-3-phenyl-1-benzofuran-4-yl)diazenyl]benzenesulfonate](/img/structure/B273674.png)
![ethyl 3-amino-9-(hydroxyimino)-9H-pyrrolo[1,2-a]indole-2-carboxylate](/img/structure/B273677.png)
![[2-Benzyl-3-(4-nitrobenzoyl)-1-benzofuran-5-yl] benzoate](/img/structure/B273680.png)
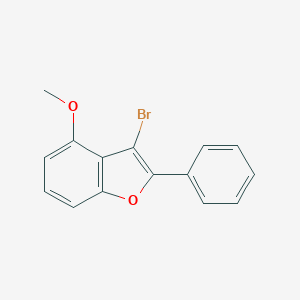
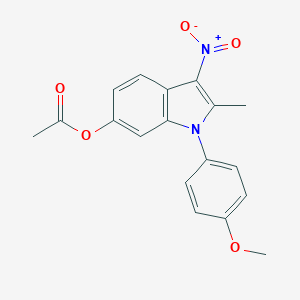
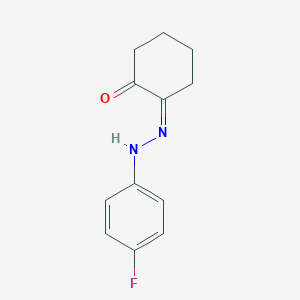
![(2Z)-2-[(4-acetylphenyl)hydrazinylidene]cyclohexan-1-one](/img/structure/B273685.png)
![1-(8-Methyl-1,2,3a,4,5,6-hexahydro-pyrazino[3,2,1-jk]carbazol-3-yl)-ethanone](/img/structure/B273690.png)
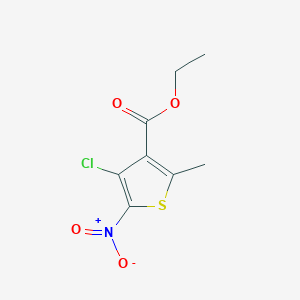
![ethyl 5-[(3-cyano-2-pyridinyl)oxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate](/img/structure/B273694.png)